molecular formula C14H11N3O2 B11859460 2-Amino-3-phenyl-6-nitroindole CAS No. 263357-35-3

2-Amino-3-phenyl-6-nitroindole

Cat. No.: B11859460
CAS No.: 263357-35-3
M. Wt: 253.26 g/mol
InChI Key: LTOMQOQEQOHACM-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-6-nitroindole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-6-nitroindole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-6-nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-phenyl-6-nitroindole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-6-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-phenyl-6-nitroindole’s unique combination of functional groups (amino, phenyl, and nitro) imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

263357-35-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-nitro-3-phenyl-1H-indol-2-amine

InChI

InChI=1S/C14H11N3O2/c15-14-13(9-4-2-1-3-5-9)11-7-6-10(17(18)19)8-12(11)16-14/h1-8,16H,15H2

InChI Key

LTOMQOQEQOHACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)[N+](=O)[O-])N

Origin of Product

United States

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